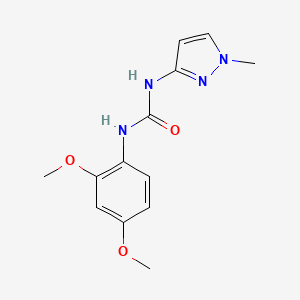
3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide, also known as DFTBS, is a chemical compound that has garnered attention in scientific research due to its potential applications in drug development and disease treatment.
Aplicaciones Científicas De Investigación
3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide has been studied extensively in scientific research due to its potential applications in drug development and disease treatment. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body that are involved in inflammation, tumor growth, and viral replication. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation, as well as the activity of histone deacetylases (HDACs), which play a role in tumor growth and viral replication.
Biochemical and Physiological Effects
3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation in animal models of arthritis and colitis, as well as inhibit tumor growth in animal models of cancer. It has also been shown to have anti-viral activity against a number of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for drug development. However, one limitation of using 3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for testing.
Direcciones Futuras
There are a number of future directions for research involving 3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide. One area of focus is the development of more efficient synthesis methods to increase the yield of 3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide. Another area of focus is the exploration of its potential as a drug candidate for the treatment of various diseases, including cancer and viral infections. Additionally, more research is needed to fully understand the mechanism of action of 3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide and its effects on the body.
Métodos De Síntesis
The synthesis of 3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 3,4-difluoroaniline with 2-thienylmethanol to form the intermediate 3,4-difluoro-N-(2-thienylmethyl)aniline. This intermediate is then reacted with benzenesulfonyl chloride to produce the final product, 3,4-difluoro-N-(2-thienylmethyl)benzenesulfonamide. The yield of this synthesis method is approximately 70%.
Propiedades
IUPAC Name |
3,4-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2S2/c12-10-4-3-9(6-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h1-6,14H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXYYIKRXLUUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5881698.png)
![1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5881701.png)
![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)
![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)





![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5881782.png)

![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)
